2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Overview
Description
The compound contains two boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a thieno[3,2-b]thiophene core. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Thieno[3,2-b]thiophene is a sulfur-containing heterocycle and is often used in the synthesis of conjugated polymers for organic electronics .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation in the thieno[3,2-b]thiophene core. The boronic ester groups may add some steric bulk .Chemical Reactions Analysis
Boronic esters are known to participate in various types of cross-coupling reactions, such as Suzuki-Miyaura cross-coupling . The thieno[3,2-b]thiophene core may undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any substituents. Boronic esters are typically stable under normal conditions but can hydrolyze to form boronic acids .Scientific Research Applications
Polymer Synthesis
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene is utilized in the synthesis of deeply colored polymers. These polymers, such as P1–P4, exhibit significant molecular weights, solubility in common organic solvents, and potential applications in optoelectronic devices (Welterlich, Charov & Tieke, 2012).
Organic Semiconductor Design
This compound has been used in the design of organic semiconductors. A notable example is its use in creating a semiconductor that can be doped by protonic acid in both solution and solid-state, yielding enhanced electrical conductivity and broad absorption in the near-infrared range (Yin et al., 2022).
Electrochromic Properties
In the field of electrochemistry, this compound contributes to the development of electrochromic conducting polymers. These polymers are characterized by low redox switching potentials and stability in the conducting state, making them suitable for applications in electrochromic devices (Sotzing, Reynolds & Steel, 1996).
Optical and Electronic Material Development
The compound is instrumental in tailoring the optoelectronic properties of various polymers. For instance, it's used in homopolymers with different electron acceptor moieties to achieve broad spectral absorptions and low-lying molecular orbitals, which are crucial for optoelectronic applications (Goker, Sarigul & Toppare, 2020).
Mechanism of Action
Target of Action
It is used as a charge transport material in field effect transistors . The high carrier mobility of this compound is due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Mode of Action
The compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Biochemical Pathways
It is known that the compound is involved in the synthesis of poly(phenylenevinylene) for 2d semiconducting materials, through aldol condensation .
Pharmacokinetics
The boronic acid ester group improves the solubility and also enhances the charge transport properties .
Result of Action
The result of the compound’s action is the formation of covalent organic frameworks (COFs) used as porous materials and semiconducting polymers . These COFs synthesized from the compound are ideal for post-functionalization after the polymer network is formed .
Action Environment
It is known that the compound has a melting point of 290-294°c and a predicted boiling point of 5010±450 °C . It is stored at 2-8°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCRHWJNFQUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730346 | |
Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924894-85-9 | |
Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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